N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzamides It features a pyrazole ring substituted with a benzyl group at the 1-position and a chlorobenzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-amine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Hydrolysis: 4-chlorobenzoic acid and 1-benzyl-1H-pyrazole-5-amine.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
- 1-Benzyl-1H-pyrazol-5-amine
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-4-chlorobenzamide is unique due to the presence of both the pyrazole ring and the chlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chlorine atom in the benzamide moiety can be selectively substituted, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C17H14ClN3O |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-15-8-6-14(7-9-15)17(22)20-16-10-11-19-21(16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,22) |
InChI Key |
PEIOUQPERBSQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.